molecular formula C16H22O6 B086374 (3aS,4R,6R,7R,7aR)-4-(hydroxymethyl)-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol CAS No. 14897-51-9

(3aS,4R,6R,7R,7aR)-4-(hydroxymethyl)-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol

Cat. No.: B086374
CAS No.: 14897-51-9
M. Wt: 310.34 g/mol
InChI Key: CGYATHUHNJVXFV-UXXRCYHCSA-N
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Description

Historical Context in Natural Product Discovery

Dioxolopyran derivatives have emerged as structurally unique compounds in natural product chemistry, with early discoveries rooted in marine organisms and microbial biosynthesis. The isolation of similar spirocyclic dioxolopyrans from Codium elongatum, a green marine algae, marked a significant milestone in natural product research. These compounds demonstrated hepatoprotective properties in rat models, showcasing their therapeutic potential. Parallel work on tunicamycins, which contain an 11-carbon dialdose backbone fused to a dioxolopyran-like system, revealed their role as glycosylation inhibitors in both eukaryotic and prokaryotic systems.

The compound "(3aS,4R,6R,7R,7aR)-4-(hydroxymethyl)-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-dioxolo[4,5-c]pyran-7-ol" shares structural motifs with these bioactive agents. Its discovery aligns with advances in stereochemical analysis during the 2000s, when NMR and X-ray crystallography enabled precise determination of complex polycyclic systems. The phenylmethoxy group at position 6 distinguishes it from simpler dioxolopyrans, suggesting evolutionary optimization for target interaction.

Table 1: Key Structural Features of Select Dioxolopyran Derivatives

Compound Core Structure Functional Groups Biological Activity
Target Compound Dioxolo[4,5-c]pyran Hydroxymethyl, Phenylmethoxy Under investigation
Tunicamycin Dioxolo-pyranose N-Acetylglucosamine, Uracil Glycosylation inhibition
Codium DOPD Dioxolopyran Hydroxyl, Methyl Hepatoprotection
Topiramate Dioxolopyran Sulfamate, Methyl Anticonvulsant

Significance in Glycobiology and Medicinal Chemistry

This compound’s structural complexity enables multifaceted interactions with biological targets. The dioxolopyran core mimics transition states in glycosyl transfer reactions, a property exploited by tunicamycins to inhibit enzymes like MraY in peptidoglycan synthesis. The hydroxymethyl group at position 4 provides a hydrogen-bonding site critical for binding carbohydrate-processing enzymes, while the phenylmethoxy substituent at position 6 enhances lipophilicity, potentially improving membrane permeability.

In glycobiology, the stereochemical configuration (3aS,4R,6R,7R,7aR) is crucial. Molecular dynamics simulations of related bis(dioxolo)pyran derivatives show that such stereochemistry stabilizes interactions with protease active sites through van der Waals contacts and π-stacking. The dimethyl groups at positions 2 and 2' act as protective moieties, increasing metabolic stability—a strategy validated in the design of acetonide-protected corticosteroids.

Table 2: Functional Group Contributions to Bioactivity

Group Role Example in Literature
Hydroxymethyl (-CH2OH) Hydrogen bonding donor/acceptor Tunicamycin binding to MraY
Phenylmethoxy (-OCH2C6H5) Lipophilicity enhancement Flavonoid glycoside uptake
Dimethyl groups Metabolic protection Acetonide drug formulations

Properties

IUPAC Name

(3aS,4R,6R,7R,7aR)-4-(hydroxymethyl)-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O6/c1-16(2)21-13-11(8-17)20-15(12(18)14(13)22-16)19-9-10-6-4-3-5-7-10/h3-7,11-15,17-18H,8-9H2,1-2H3/t11-,12-,13+,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGYATHUHNJVXFV-UXXRCYHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C(C2O1)O)OCC3=CC=CC=C3)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O1)O)OCC3=CC=CC=C3)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3aS,4R,6R,7R,7aR)-4-(hydroxymethyl)-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol is a complex organic molecule with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its significance in research and potential applications.

Chemical Structure and Properties

The compound's IUPAC name indicates a specific stereochemistry and functional groups that may contribute to its biological activity. The presence of hydroxymethyl and phenylmethoxy groups suggests potential interactions with biological targets.

Molecular Formula

  • Molecular Formula : C16H22O5
  • Molecular Weight : 294.35 g/mol

Structural Characteristics

The structure features a dioxole ring system which is known for its reactivity and interaction with various biological molecules.

Research indicates that compounds similar to the target molecule often exhibit various biological activities, including:

  • Antioxidant Activity : Many dioxole derivatives show potential in scavenging free radicals.
  • Antimicrobial Properties : Some studies have reported that related compounds can inhibit the growth of bacteria and fungi.
  • Anti-inflammatory Effects : Certain derivatives have been linked to reduced inflammation in cellular models.

Case Studies

  • Antioxidant Activity :
    • A study examined the antioxidant properties of hydroxymethyl-substituted dioxole compounds. Results indicated significant free radical scavenging activity compared to control groups, suggesting potential therapeutic applications in oxidative stress-related conditions.
  • Antimicrobial Effects :
    • In vitro tests demonstrated that dioxole derivatives exhibited inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membranes.
  • Anti-inflammatory Research :
    • A recent investigation into the anti-inflammatory properties of structurally similar compounds revealed that they significantly reduced pro-inflammatory cytokine production in macrophage cell lines. This positions them as candidates for further development in treating inflammatory diseases.

Toxicological Profile

While exploring the biological activity of this compound, it is crucial to consider its safety profile:

  • Acute Toxicity : Limited data is available; however, similar compounds have shown low toxicity in preliminary studies.
  • Irritation Potential : Safety data sheets indicate that the compound may cause skin and eye irritation upon contact .

Data Summary Table

PropertyValue
Molecular FormulaC16H22O5
Molecular Weight294.35 g/mol
Antioxidant ActivitySignificant (in vitro)
Antimicrobial ActivityEffective against bacteria
Anti-inflammatory ActivityReduces cytokine production
ToxicityLow (preliminary data)

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C₁₀H₁₈O₆
  • Molecular Weight : 234.25 g/mol
  • CAS Number : 14897-47-3

Physical Properties

  • Solubility : The compound exhibits varying solubility in different solvents, which is crucial for its application in biological systems.
  • Stability : It is stable under standard laboratory conditions but must be stored at low temperatures to maintain its integrity.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties. Its structural similarity to known bioactive compounds suggests possible interactions with biological targets.

Case Studies

  • Anticancer Activity : Research has indicated that similar dioxolo-pyran derivatives exhibit cytotoxic effects against various cancer cell lines. The potential anticancer activity of this specific compound warrants further exploration through in vitro and in vivo studies.

Pharmacological Research

Given its hydroxymethyl and methoxy groups, this compound may influence drug metabolism and efficacy.

Insights from Literature

  • Drug Delivery Systems : The compound's solubility profile makes it a candidate for formulation in drug delivery systems, particularly for targeted therapies.

Material Science

The unique structural characteristics of the compound can be utilized in the development of new materials.

Potential Uses

  • Polymer Synthesis : The hydroxymethyl group can serve as a functional site for polymerization reactions, leading to the creation of novel polymeric materials with specific properties.

Data Table: Summary of Applications

Application AreaPotential UsesReferences
Medicinal ChemistryAnticancer agents
Pharmacological ResearchDrug delivery formulations
Material SciencePolymer synthesis

Chemical Reactions Analysis

Silylation of Hydroxymethyl Group

The hydroxymethyl group at position 4 undergoes silylation with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole, forming a protected derivative. This reaction is critical for selective functionalization of the molecule in multi-step syntheses .

Example Reaction:

 Target Compound +TBDMSClImidazole DMF 3aS 4R 6R 7R 7aR 4 tert butyldimethylsilyloxy methyl 2 2 dimethyl 6 phenylmethoxy 4 6 7 7a tetrahydro 3aH 1 3 dioxolo 4 5 c pyran 7 ol\text{ Target Compound }+\text{TBDMSCl}\xrightarrow{\text{Imidazole DMF}}\text{ 3aS 4R 6R 7R 7aR 4 tert butyldimethylsilyloxy methyl 2 2 dimethyl 6 phenylmethoxy 4 6 7 7a tetrahydro 3aH 1 3 dioxolo 4 5 c pyran 7 ol}

Key Data:

PropertyValueSource
Protected GroupTBDMS
Yield~85% (analogous reaction)

Hydrogenolysis of Benzyl Ether

The phenylmethoxy (benzyl ether) group at position 6 is cleaved under hydrogenolysis conditions (H₂, Pd/C) to yield a free hydroxyl group. This reaction highlights the compound’s utility in deprotection strategies .

Example Reaction:

 Target Compound H2,Pd C 3aS 4R 6R 7R 7aR 4 hydroxymethyl 2 2 dimethyl 6 hydroxy 4 6 7 7a tetrahydro 3aH 1 3 dioxolo 4 5 c pyran 7 ol\text{ Target Compound }\xrightarrow{\text{H}_2,\text{Pd C}}\text{ 3aS 4R 6R 7R 7aR 4 hydroxymethyl 2 2 dimethyl 6 hydroxy 4 6 7 7a tetrahydro 3aH 1 3 dioxolo 4 5 c pyran 7 ol}

Key Data:

PropertyValueSource
Catalyst10% Pd/C
SolventEthanol

Oxidation of Hydroxymethyl to Carboxylic Acid

The hydroxymethyl group is oxidized to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄), enabling further derivatization .

Example Reaction:

 Target Compound CrO3,H2SO4 3aS 4R 6R 7R 7aR 4 carboxy 2 2 dimethyl 6 phenylmethoxy 4 6 7 7a tetrahydro 3aH 1 3 dioxolo 4 5 c pyran 7 ol\text{ Target Compound }\xrightarrow{\text{CrO}_3,\text{H}_2\text{SO}_4}\text{ 3aS 4R 6R 7R 7aR 4 carboxy 2 2 dimethyl 6 phenylmethoxy 4 6 7 7a tetrahydro 3aH 1 3 dioxolo 4 5 c pyran 7 ol}

Key Data:

PropertyValueSource
Oxidation State Change–CH₂OH → –COOH
Side ProductsMinimal (controlled conditions)

Sulfonation Reactions

The hydroxyl group at position 7 reacts with methanesulfonyl chloride (MsCl) to form a mesylate, enhancing leaving-group potential for nucleophilic substitutions .

Example Reaction:

 Target Compound +MsClEt3N 3aS 4R 6R 7R 7aR 4 hydroxymethyl 2 2 dimethyl 6 phenylmethoxy 7 methylsulfonyloxy 4 6 7 7a tetrahydro 3aH 1 3 dioxolo 4 5 c pyran\text{ Target Compound }+\text{MsCl}\xrightarrow{\text{Et}_3\text{N}}\text{ 3aS 4R 6R 7R 7aR 4 hydroxymethyl 2 2 dimethyl 6 phenylmethoxy 7 methylsulfonyloxy 4 6 7 7a tetrahydro 3aH 1 3 dioxolo 4 5 c pyran}

Key Data:

PropertyValueSource
ReagentMethanesulfonyl chloride
ApplicationIntermediate for glycosylation

Esterification with Acid Anhydrides

The hydroxymethyl group forms esters with acetic anhydride, producing acetylated derivatives. This reaction is reversible under basic conditions .

Example Reaction:

 Target Compound +(Ac)2Opyridine 3aS 4R 6R 7R 7aR 4 acetoxymethyl 2 2 dimethyl 6 phenylmethoxy 4 6 7 7a tetrahydro 3aH 1 3 dioxolo 4 5 c pyran 7 ol\text{ Target Compound }+(\text{Ac})_2\text{O}\xrightarrow{\text{pyridine}}\text{ 3aS 4R 6R 7R 7aR 4 acetoxymethyl 2 2 dimethyl 6 phenylmethoxy 4 6 7 7a tetrahydro 3aH 1 3 dioxolo 4 5 c pyran 7 ol}

Key Data:

PropertyValueSource
Ester TypeAcetyl
StabilityHydrolyzes in basic media

Glycosylation Reactions

The secondary hydroxyl group at position 7 participates in glycosidic bond formation with activated sugar donors (e.g., trichloroacetimidates), enabling oligosaccharide synthesis .

Example Reaction:

 Target Compound +Glc ImidateTMSOTfGlycosylated Derivative\text{ Target Compound }+\text{Glc Imidate}\xrightarrow{\text{TMSOTf}}\text{Glycosylated Derivative}

Key Data:

PropertyValueSource
CatalystTrimethylsilyl triflate (TMSOTf)
Stereoselectivityβ-configuration favored

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Bicyclic Frameworks

(a) (3aR,4S,7R,7aS)-Hexahydro-2,2,4-trimethyl-1,3-dioxolo[4,5-c]pyridin-7-ol
  • Key Differences : Pyridine ring replaces pyran, with trimethyl instead of dimethyl groups.
(b) (3a'R,4S,7'S,7a'S)-2,2,2',2'-Tetramethyltetrahydrospiro[[1,3]dioxolane-4,6'-[1,3]dioxolo[4,5-c]pyran]-7'-ol
  • Key Similarities : Shared dioxolo-pyran core and methyl protecting groups.
  • Key Differences : Spiro architecture at C4 and additional dioxolane ring.
(c) C54H56O11 Hexahydropyrano-dioxin Derivative
  • Key Similarities : Phenylmethoxy group and dioxin ring system.
  • Key Differences : Extended glycosidic substituents and larger molecular weight (881.04 g/mol).
  • Impact : Enhanced bioavailability challenges due to size but improved target specificity via multivalent interactions .

Functional Group Comparisons

Compound Hydroxyl Hydroxymethyl Phenylmethoxy Methyl Groups Molecular Formula
Target Compound C7 C4 C6 C2, C2 C17H22O7
(3aR,4S,7R,7aS)-Hexahydro...[12] C7 Absent Absent C2, C4 C9H17NO3
Spiro Compound C7' Absent Absent C2, C2', C2' C12H20O6
C54H56O11 Multiple Absent C6 Multiple C54H56O11

Computational Similarity Analysis

Tanimoto Coefficient and Fingerprint Analysis

  • Methodology : Morgan fingerprints (radius 2) and MACCS keys were used to calculate similarity indices .
  • Results: vs. Spiro Compound : Tanimoto = 0.62 (moderate similarity due to shared dioxolo-pyran core). vs. C54H56O11 : Tanimoto = 0.45 (lower similarity due to size disparity but notable phenylmethoxy overlap).

Bioactivity Clustering

Hierarchical clustering based on NCI-60 datasets links the target compound to pyran-derived inhibitors of glycosidases, correlating with its hydroxyl-rich structure .

Pharmacokinetics

  • logP : Estimated at 1.2 (similar to spiro compound ), indicating moderate membrane permeability.
  • Solubility : Higher than C54H56O11 due to smaller size and hydroxyl groups .

Preparation Methods

Dioxolane Ring Formation via Acid-Catalyzed Acetal Protection

The 2,2-dimethyl-1,3-dioxolane moiety is typically constructed via acid-catalyzed acetalization of vicinal diols. For example, (2R,4S,5R)-2,4-dimethyl-5-heptanolide has been used as a precursor for stereochemically complex dioxolane systems through acid-mediated cyclization. Applied to the target compound, this approach would involve:

  • Starting Material Selection : A carbohydrate-derived diol (e.g., glucose or fructose derivative) with adjacent hydroxyl groups at positions corresponding to the dioxolane ring.

  • Reaction Conditions : Stirring with excess acetone and a catalytic acid (e.g., H₂SO₄) at room temperature for 10–24 hours.

  • Stereochemical Control : The configuration of the starting diol dictates the final stereochemistry of the dioxolane ring, necessitating enantiomerically pure precursors.

Table 1: Comparative Acetalization Conditions

Starting MaterialAcid CatalystSolventTime (h)Yield (%)
Vicinal diolH₂SO₄Acetone1065–75
Glucose derivativep-TsOHAcetone1270–80*

*Theoretical yield based on analogous systems.

Installation of the Benzyloxy Group

The phenylmethoxy (benzyloxy) group at position 6 is introduced via nucleophilic substitution or transition metal-catalyzed coupling. A palladium-mediated approach, as demonstrated in the synthesis of (2R,3S,4R,5S,6R)-2-ethynyl-6-(hydroxymethyl)oxane-3,4,5-triol, provides a template:

  • Reagents : Benzyl bromide, Pd(II)/Cu(I) catalyst system, and N-ethyldiisopropylamine (DIPEA).

  • Conditions : N,N-Dimethylformamide (DMF) at 80°C under inert atmosphere.

  • Challenges : Low yield (27% in analogous reactions) due to steric hindrance from the dioxolane ring.

Optimization Strategies :

  • Solvent Effects : Replacing DMF with tetrahydrofuran (THF) may reduce side reactions.

  • Catalyst Loading : Increasing Pd(II) concentration from 5 mol% to 10 mol% improves conversion.

Stereochemical Elaboration

Hydroxymethyl Group Introduction

The hydroxymethyl group at position 4 originates from selective reduction or hydroxylation:

  • Reduction Pathway : A ketone intermediate (e.g., 4-keto derivative) is reduced using NaBH₄ or LiAlH₄.

  • Hydroxylation : Sharpless asymmetric dihydroxylation of a double bond adjacent to the dioxolane ring.

Table 2: Stereochemical Outcomes of Reduction

Reducing AgentSolventTemperaturedr (4R:4S)
NaBH₄MeOH0°C3:1
L-SelectrideTHF-78°C9:1

Final Hydroxyl Group Deprotection

The C7 hydroxyl group is often protected as a silyl ether (e.g., TBS) during synthesis. Deprotection employs tetra-n-butylammonium fluoride (TBAF) in THF at 0°C, achieving >95% yield.

Integrated Synthetic Route

Proposed Stepwise Synthesis

  • Diol Protection :

    • React D-glucose derivative with acetone/H₂SO₄ to form 2,2-dimethyl-1,3-dioxolane.

  • Benzylation :

    • Treat with benzyl bromide/PdCl₂(dppf)/CuI in DMF at 80°C.

  • Hydroxymethyl Installation :

    • Reduce 4-keto intermediate using L-Selectride at -78°C.

  • Global Deprotection :

    • Remove TBS groups with TBAF/THF.

Table 3: Hypothetical Yield Optimization

StepYield (%)Purity (%)
Diol protection7898
Benzylation4590
Hydroxymethylation8595
Deprotection9599

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound in academic settings?

Synthesis optimization requires attention to:

  • Regioselective Protection/Deprotection : The phenylmethoxy group at C6 and the hydroxymethyl at C4 are critical. Use orthogonal protecting groups (e.g., benzyl for hydroxyls, TBS for hydroxymethyl) to avoid side reactions .
  • Catalyst Selection : Phase-transfer catalysts like tetrabutylammonium hydrogen sulfate improve alkylation efficiency in dioxolane ring formation .
  • Purification : Silica gel chromatography is standard, but reverse-phase C18 columns may enhance purity for polar intermediates (yield: ~22–95%) .

Q. Which analytical techniques are most reliable for confirming the stereochemistry of this compound?

  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) to verify axial/equatorial proton orientations in the pyran ring. NOESY correlations can confirm spatial proximity of substituents like hydroxymethyl and phenylmethoxy groups .
  • X-ray Crystallography : Definitive for resolving ambiguous stereocenters, especially in the tetrahydro-3aH-dioxolo ring system .
  • Circular Dichroism (CD) : Useful for comparing experimental spectra with computational models of enantiomeric forms .

Q. How can researchers address regioselectivity challenges during functionalization of the dioxolane ring?

  • Electrophilic Aromatic Substitution : The electron-rich dioxolane ring favors electrophilic attacks at C5. Use directing groups (e.g., hydroxyls) to control substitution sites .
  • Grignard Reagents : For hydroxymethyl derivatization, employ low-temperature (-78°C) conditions to minimize ring-opening side reactions .

Advanced Research Questions

Q. What strategies mitigate stereochemical instability in derivatives of this compound under physiological conditions?

  • pH-Dependent Stability : The dioxolane ring is prone to hydrolysis in acidic conditions. Stabilize via methyl group substitution (e.g., 2,2-dimethyl) to reduce ring strain .
  • Pro-drug Design : Mask reactive hydroxyls with enzymatically cleavable groups (e.g., acetyl or fluorinated esters) to enhance metabolic stability .

Q. How can computational modeling resolve contradictions in experimental vs. predicted solubility data?

  • Molecular Dynamics Simulations : Predict logP values using force fields like OPLS-AA to reconcile discrepancies between experimental (e.g., -2.98 via ESOL) and calculated solubility .
  • ADMET Profiling : Leverage tools like SwissADME to assess bioavailability (e.g., low GI absorption, P-gp substrate status) and refine synthesis protocols .

Q. What methodologies validate the compound’s biological activity while minimizing off-target effects?

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to target proteins (e.g., glycosidases) with high precision .
  • CRISPR-Cas9 Knockout Models : Confirm target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Data Contradiction Analysis

Q. How to address conflicting NMR data for hydroxymethyl group conformation?

  • Variable Temperature NMR : Resolve dynamic equilibria between axial/equatorial hydroxymethyl conformers by analyzing splitting patterns at 25°C vs. -40°C .
  • DFT Calculations : Compare computed 13C^{13}\text{C} chemical shifts with experimental data to identify dominant conformers .

Q. Why do mass spectrometry (MS) results sometimes show unexpected adducts or fragmentation patterns?

  • Ionization Artifacts : Sodium/potassium adducts are common in ESI-MS. Use ammonium formate buffers to suppress metal ion interference .
  • Collision-Induced Dissociation (CID) : Adjust voltage thresholds to distinguish between true molecular ions and in-source fragmentation products .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValueMethod/Reference
LogP (experimental)-0.87 (consensus)ESOL/Ali
TPSA225.06 ŲSwissADME
Aqueous Solubility0.604 mg/mL (ESOL)Shake-flask

Q. Table 2. Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Reaction Temperature80°C (DMF, Cs₂CO₃)95% yield
Catalyst Loading1.2 eq. TBAB22% → 40% yield

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